Ethyl (1R)-2-methylidenecyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R)-2-methylidenecyclopropane-1-carboxylate is an organic compound belonging to the class of esters. This compound is characterized by a cyclopropane ring substituted with a methylidene group and an ethyl ester functional group. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R)-2-methylidenecyclopropane-1-carboxylate typically involves the reaction of a cyclopropane derivative with an ethyl ester precursor. One common method is the esterification of 2-methylidenecyclopropane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions: Ethyl (1R)-2-methylidenecyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under mild heating.
Major Products Formed:
Hydrolysis: 2-methylidenecyclopropane-1-carboxylic acid and ethanol.
Reduction: 2-methylidenecyclopropane-1-methanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R)-2-methylidenecyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (1R)-2-methylidenecyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then interact with enzymes or receptors in biological systems . The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the methylidene group, making it less reactive.
Methyl (1R)-2-methylidenecyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclopropane-1-carboxylic acid: The parent carboxylic acid without the ester group.
Uniqueness: this compound is unique due to the presence of both the methylidene group and the ethyl ester functional group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
CAS No. |
203305-31-1 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
ethyl (1R)-2-methylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
SPCOBAXZQGNBHE-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC1=C |
Canonical SMILES |
CCOC(=O)C1CC1=C |
Origin of Product |
United States |
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